1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, an indole moiety, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylamine, dimethyl acetoacetate, and 2-methylindole.
Synthetic Route: The synthetic route typically involves the formation of the quinoline core through a cyclization reaction, followed by the introduction of the indole moiety via a condensation reaction. The final step involves the formation of the carboxamide group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the quinoline core, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Scientific Research Applications
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide and 1-(3-chlorophenyl)-7,7-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate share structural similarities.
Properties
IUPAC Name |
1-(3-chlorophenyl)-7,7-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O3/c1-17-20(21-9-4-5-10-24(21)32-17)11-12-31-27(35)23-14-22-25(15-29(2,3)16-26(22)34)33(28(23)36)19-8-6-7-18(30)13-19/h4-10,13-14,32H,11-12,15-16H2,1-3H3,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFLJKXUWKVLDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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